molecular formula C8H16 B1196957 3-Methyl-1-heptene CAS No. 4810-09-7

3-Methyl-1-heptene

Cat. No.: B1196957
CAS No.: 4810-09-7
M. Wt: 112.21 g/mol
InChI Key: QDMFTFWKTYXBIW-UHFFFAOYSA-N
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Description

3-Methyl-1-heptene is an organic compound with the molecular formula C8H16. It is a branched alkene, characterized by a double bond between the first and second carbon atoms and a methyl group attached to the third carbon atom. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.

Scientific Research Applications

3-Methyl-1-heptene is used in various scientific research applications:

Safety and Hazards

3-Methyl-1-heptene is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation . It should be used only in well-ventilated areas and contact with skin, eyes, and clothing should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-heptene can be synthesized through the dehydration of 3-methyl-1-heptanol, an alcohol. This process involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an elimination mechanism, where the hydroxyl group is removed, forming a double bond .

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler ones using a catalyst, typically at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alkene into an epoxide or a diol, depending on the reagents and conditions used.

    Hydrogenation: Adding hydrogen to the double bond in the presence of a catalyst, such as palladium or platinum, converts the alkene into an alkane.

    Halogenation: The addition of halogens (e.g., chlorine or bromine) across the double bond forms dihalides.

    Hydrohalogenation: The addition of hydrogen halides (e.g., HCl or HBr) to the double bond forms alkyl halides.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides or diols.

    Hydrogenation: 3-Methylheptane.

    Halogenation: 3,4-Dihalo-3-methylheptane.

    Hydrohalogenation: 3-Halo-3-methylheptane.

Mechanism of Action

The mechanism of action of 3-Methyl-1-heptene in chemical reactions involves the interaction of the double bond with various reagents. For example, in hydrogenation, the double bond interacts with hydrogen gas in the presence of a metal catalyst, leading to the addition of hydrogen atoms across the double bond. In oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-heptene is unique due to its specific structure, which includes a double bond at the first carbon and a methyl group at the third carbon. This structure influences its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds .

Properties

IUPAC Name

3-methylhept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h5,8H,2,4,6-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMFTFWKTYXBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871101
Record name 3-Methyl-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4810-09-7
Record name 3-Methyl-1-heptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4810-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylhept-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004810097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylhept-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.066
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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